
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) is a chemical compound with the molecular formula C19H15N3O4 It is known for its unique structure, which includes a quinoline ring system substituted with cyano, methoxy, and oxo groups, as well as a phenylmethyl ester moiety
Preparation Methods
The synthesis of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of Substituents: The cyano, methoxy, and oxo groups are introduced through various substitution reactions, often using reagents such as cyanogen bromide, methanol, and oxidizing agents.
Esterification: The final step involves the esterification of the carbamic acid with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl, forming alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- Quinoline-4-carboxylic acid derivatives
- 6-Methoxyquinoline derivatives
- Cyanoquinoline derivatives
The uniqueness of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
benzyl N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)carbamate |
InChI |
InChI=1S/C19H15N3O4/c1-25-17-7-14-15(21-10-13(9-20)18(14)23)8-16(17)22-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
KOIFLURPAVDTDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

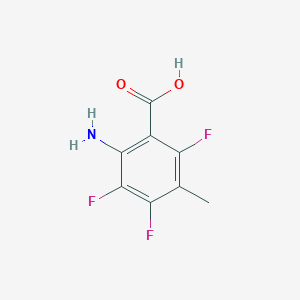

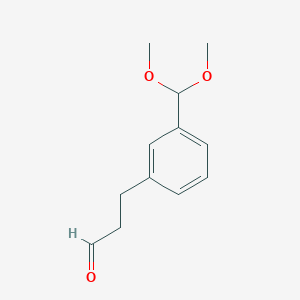
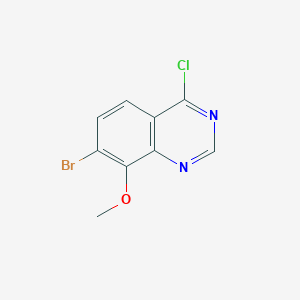
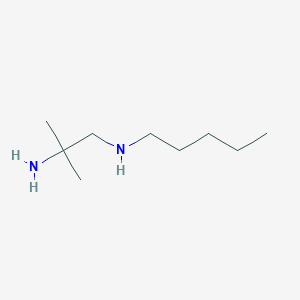
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
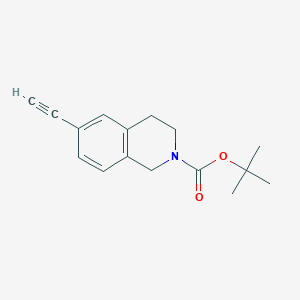
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
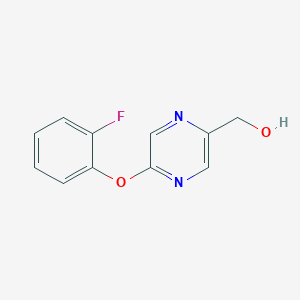
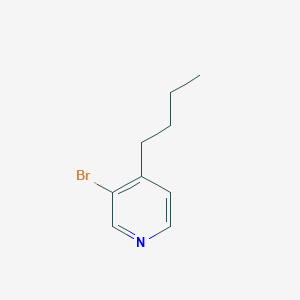
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
